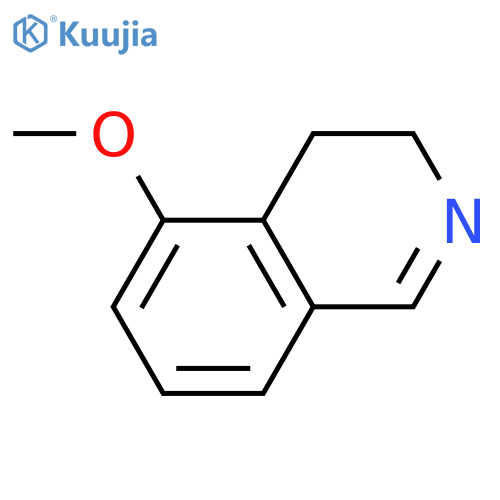Cas no 1355060-40-0 (3,4-Dihydro-5-methoxyisoquinoline)

1355060-40-0 structure
商品名:3,4-Dihydro-5-methoxyisoquinoline
CAS番号:1355060-40-0
MF:C10H11NO
メガワット:161.200442552567
CID:4557018
3,4-Dihydro-5-methoxyisoquinoline 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-3,4-dihydroisoquinoline
- 3,4-Dihydro-5-methoxyisoquinoline
-
- インチ: 1S/C10H11NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,7H,5-6H2,1H3
- InChIKey: TUUXVCRBLRRQDM-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C(OC)=CC=C2)CCN=1
3,4-Dihydro-5-methoxyisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D450785-500mg |
3,4-Dihydro-5-methoxyisoquinoline |
1355060-40-0 | 500mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | D450785-250mg |
3,4-Dihydro-5-methoxyisoquinoline |
1355060-40-0 | 250mg |
$907.00 | 2023-05-18 | ||
| TRC | D450785-100mg |
3,4-Dihydro-5-methoxyisoquinoline |
1355060-40-0 | 100mg |
$414.00 | 2023-05-18 |
3,4-Dihydro-5-methoxyisoquinoline 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
1355060-40-0 (3,4-Dihydro-5-methoxyisoquinoline) 関連製品
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
